Cas no 2088975-64-6 (8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine)
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine(WXFC0506)
- 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- HRCKNYWKHBWFJH-UHFFFAOYSA-N
- 2088975-64-6
- AKOS037647015
- SCHEMBL18615118
- AS-71964
- W16540
-
- MDL: MFCD31642609
- Inchi: 1S/C7H4BrF3N4/c8-3-1-2-4(7(9,10)11)15-5(3)13-6(12)14-15/h1-2H,(H2,12,14)
- InChI Key: HRCKNYWKHBWFJH-UHFFFAOYSA-N
- SMILES: C12=NC(N)=NN1C(C(F)(F)F)=CC=C2Br
Computed Properties
- Exact Mass: 279.95714g/mol
- Monoisotopic Mass: 279.95714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 56.2Ų
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D774333-100mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95% | 100mg |
$335 | 2024-06-06 | |
| eNovation Chemicals LLC | D774333-250mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95% | 250mg |
$650 | 2024-06-06 | |
| Aaron | AR01DJGV-100mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95% | 100mg |
$301.00 | 2023-12-14 | |
| Aaron | AR01DJGV-250mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95% | 250mg |
$595.00 | 2023-12-14 | |
| 1PlusChem | 1P01DJ8J-100mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95% | 100mg |
$278.00 | 2023-12-19 | |
| 1PlusChem | 1P01DJ8J-250mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95% | 250mg |
$551.00 | 2023-12-19 | |
| A2B Chem LLC | AX10275-1mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95 | 1mg |
$73.00 | 2024-04-20 | |
| A2B Chem LLC | AX10275-2mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95 | 2mg |
$86.00 | 2024-04-20 | |
| A2B Chem LLC | AX10275-3mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95 | 3mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AX10275-5mg |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
2088975-64-6 | 95 | 5mg |
$118.00 | 2024-04-20 |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Research Briefing on 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 2088975-64-6)
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 2088975-64-6) is a novel heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine class, which is known for its diverse pharmacological activities. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
The structural features of 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, including the bromo and trifluoromethyl substituents, contribute to its unique reactivity and binding affinity. These moieties are often leveraged in medicinal chemistry to enhance metabolic stability and improve target engagement. Recent research has focused on optimizing synthetic routes for this compound, as well as evaluating its biological activity in various disease models, such as cancer and inflammatory disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine serves as a versatile scaffold for the development of selective kinase inhibitors. The compound exhibited promising inhibitory activity against a panel of kinases implicated in oncogenic signaling pathways. Molecular docking studies further revealed its potential to interact with key residues in the ATP-binding pocket of target kinases, suggesting its utility in structure-based drug design.
Another recent investigation, highlighted in Bioorganic & Medicinal Chemistry Letters, explored the compound's role in modulating protein-protein interactions (PPIs). The study reported that derivatives of 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine could disrupt critical PPIs involved in disease progression, offering a new avenue for therapeutic intervention. These findings underscore the compound's potential as a multifunctional tool in chemical biology.
From a synthetic perspective, advancements in the preparation of 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine have been reported in Organic Process Research & Development. Researchers have developed scalable and efficient protocols that minimize the use of hazardous reagents, aligning with green chemistry principles. These improvements are critical for facilitating the compound's transition from laboratory-scale synthesis to industrial production.
In conclusion, 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 2088975-64-6) represents a promising candidate for further exploration in drug discovery and chemical biology. Its unique structural attributes, coupled with its demonstrated biological activities, position it as a valuable asset in the development of next-generation therapeutics. Ongoing research is expected to uncover additional applications and optimize its pharmacological profile for clinical translation.
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